molecular formula C6H4O3Se B13109187 2-Oxo-2-(selenophen-2-yl)aceticacid

2-Oxo-2-(selenophen-2-yl)aceticacid

Cat. No.: B13109187
M. Wt: 203.06 g/mol
InChI Key: XCDCTDKIUDROAM-UHFFFAOYSA-N
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Description

2-Oxo-2-(selenophen-2-yl)aceticacid is an organic compound that features a selenophene ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(selenophen-2-yl)aceticacid typically involves the reaction of selenophene with acetic acid derivatives under specific conditions. One common method includes the use of tributyl-(selenophen-2-yl)stannane and acetic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, in toluene. The reaction mixture is deoxygenated with nitrogen and refluxed for 24 hours .

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(selenophen-2-yl)aceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The selenophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products:

    Oxidation: Selenoxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted selenophenes depending on the reagents used.

Scientific Research Applications

2-Oxo-2-(selenophen-2-yl)aceticacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(selenophen-2-yl)aceticacid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its selenophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding to biological targets .

Comparison with Similar Compounds

    2-Oxo-2-(thiophen-2-yl)aceticacid: Similar structure but contains a thiophene ring instead of a selenophene ring.

    2-Oxo-2-(furan-2-yl)aceticacid: Contains a furan ring, offering different electronic properties.

    2-Oxo-2-(pyridin-2-yl)aceticacid: Features a pyridine ring, which can engage in different types of interactions compared to selenophene.

Uniqueness: 2-Oxo-2-(selenophen-2-yl)aceticacid is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

Molecular Formula

C6H4O3Se

Molecular Weight

203.06 g/mol

IUPAC Name

2-oxo-2-selenophen-2-ylacetic acid

InChI

InChI=1S/C6H4O3Se/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9)

InChI Key

XCDCTDKIUDROAM-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)C(=O)C(=O)O

Origin of Product

United States

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